CADMIUM BORATE

Description

Properties

IUPAC Name |

cadmium(2+);diborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BO3.3Cd/c2*2-1(3)4;;;/q2*-3;3*+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSUWPYXSYBTWFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

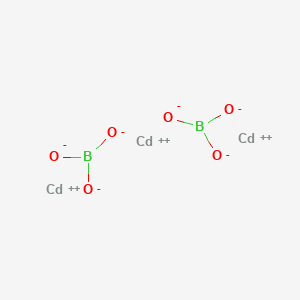

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].[Cd+2].[Cd+2].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2Cd3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101099825 | |

| Record name | Boric acid (H3BO3) cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51222-60-7, 13701-66-1 | |

| Record name | Boric acid, cadmium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051222607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, cadmium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boric acid (H3BO3) cadmium salt (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101099825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boric acid, cadmium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Theoretical Modeling of Cadmium Borate Electronic Structure: A First-Principles Approach

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Material Significance and Computational Imperative of Cadmium Borates

Cadmium borates, encompassing both crystalline and amorphous (glass) forms, represent a class of materials with significant technological interest. Their inherent properties, such as high transparency, mechanical strength, and low melting points, make them valuable in a range of applications.[1] Notably, their high effective atomic number and density contribute to their efficacy as radiation shielding materials.[2] The versatility of borate chemistry, where boron can exist in both trigonal (BO₃) and tetrahedral (BO₄) coordination, allows for a vast array of complex structures.[3][4] Cadmium ions typically act as network modifiers, influencing the overall structural and electronic properties of the material.[1]

Understanding the electronic structure of these materials is paramount to controlling and designing their functional properties, such as their optical response or their interaction with high-energy radiation. While experimental characterization provides essential data, theoretical modeling, particularly from first principles, offers a powerful complementary approach.[5] It allows for the exploration of structure-property relationships at the atomic level, providing insights that are often inaccessible through experimentation alone.

This guide serves as a comprehensive overview of the theoretical modeling of cadmium borate electronic structure, grounded in the principles of Density Functional Theory (DFT). We will navigate from the fundamental quantum mechanical framework to a practical computational workflow and the interpretation of key electronic properties. The objective is to provide researchers with both the conceptual understanding and the practical insights required to leverage computational modeling in the study and design of advanced this compound materials.

Part 1: Theoretical Foundations for Modeling Cadmium Borates

The behavior of electrons in a material is governed by the Schrödinger equation. However, for any system with more than a single electron, this equation becomes intractably complex to solve directly. First-principles, or ab initio, calculations aim to solve this problem without experimental parameters, relying only on fundamental physical constants.[6]

Density Functional Theory (DFT)

DFT has become the most widely used first-principles method in solid-state physics and quantum chemistry for its favorable balance of accuracy and computational cost.[7][8] The theory's foundation, laid by Hohenberg and Kohn, is the revolutionary concept that the ground-state energy and all other ground-state properties of a many-electron system are a unique functional of the electron density, ρ(r).[6] This simplifies the problem from a complex N-electron wavefunction to a much more manageable function of three spatial variables.

The practical implementation of DFT is achieved through the Kohn-Sham equations.[8] This approach recasts the original interacting electron problem into a fictitious system of non-interacting electrons moving in an effective potential, which includes the external potential, the classical electrostatic (Hartree) potential, and a term called the exchange-correlation potential.[8]

The Exchange-Correlation Functional: The Heart of DFT

The exact form of the exchange-correlation (XC) functional, which encapsulates all the complex many-body quantum effects, is unknown and must be approximated. The choice of this functional is the single most critical decision in a DFT calculation, directly influencing the accuracy of the results.

-

Local Density Approximation (LDA): The simplest approximation, treating the electron gas at each point as a uniform electron gas of that density. LDA is often surprisingly accurate for structural properties but systematically underestimates band gaps.[9][10]

-

Generalized Gradient Approximation (GGA): An improvement over LDA that considers the gradient of the electron density. Functionals like the Perdew-Burke-Ernzerhof (PBE) are a standard choice for solid-state calculations.[10][11] While generally better for energies, GGA still significantly underestimates band gaps.[9][12]

-

Hybrid Functionals: These functionals, such as B3LYP or PBE0, incorporate a portion of the exact Hartree-Fock exchange, which helps to correct the self-interaction error inherent in LDA and GGA. This correction leads to more accurate predictions of band gaps, though at a higher computational cost.[9]

-

DFT+U: For systems with strongly correlated electrons (like the d-electrons in some transition metals, though less critical for cadmium's filled d-shell), a Hubbard U term can be added to the GGA functional to better describe electron localization and improve band gap prediction.[9]

The causality for choosing a more advanced functional like a hybrid or DFT+U over standard GGA is the well-documented failure of the latter to predict accurate band gaps, a critical electronic property for optical and semiconductor applications.[9][12]

Basis Sets and Pseudopotentials

To solve the Kohn-Sham equations numerically, the electron wavefunctions are expanded in a set of mathematical functions known as a basis set.

-

Plane Waves: A common choice for periodic systems (crystals), where the wavefunctions are expanded as a Fourier series. The size of this basis set is controlled by a single parameter: the energy cutoff.

-

Localized Atomic Orbitals (LCAO): Uses atom-centered orbitals, which can be computationally efficient.[7]

To further reduce computational cost, the interaction of the core electrons and the nucleus is replaced by an effective potential, known as a pseudopotential .[9][11] This is a valid approximation because the core electrons are largely inert and do not participate in chemical bonding. This allows the calculation to focus only on the chemically active valence electrons.

Part 2: A Practical Workflow for Electronic Structure Calculation

A reliable theoretical study follows a systematic and self-validating protocol. The following steps outline a standard workflow for calculating the electronic structure of a crystalline this compound.

Experimental Protocol: First-Principles Calculation Workflow

-

Step 1: Define the Initial Crystal Structure

-

Objective: To provide the starting atomic coordinates and lattice parameters for the calculation.

-

Procedure:

-

Obtain the crystal structure of the specific this compound compound (e.g., from experimental sources like the Inorganic Crystal Structure Database (ICSD) or by constructing a model). For example, various this compound structures involve complex networks of {B₆O₇(OH)₆} or {B₂O₅} units.[13][14]

-

Input the lattice vectors and atomic positions into the chosen DFT software package (e.g., Quantum ESPRESSO, VASP, QuantumATK).[7][15]

-

-

-

Step 2: Structural Optimization (Relaxation)

-

Causality: The input structure is experimental or an idealized model. The calculation must find the lowest energy (most stable) configuration of atoms and the unit cell shape by minimizing forces and stresses.[9] This step is crucial for ensuring the subsequent electronic properties are calculated for the true ground state of the material.

-

Procedure:

-

Perform a DFT calculation that allows both the atomic positions and the lattice parameters to change.

-

The calculation iteratively adjusts these parameters until the forces on each atom and the stress on the unit cell fall below a defined threshold (e.g., < 0.01 eV/Å and < 0.1 GPa, respectively).

-

-

-

Step 3: Convergence Testing

-

Trustworthiness: This is a critical self-validating step to ensure the results are independent of computational parameters and are numerically accurate. The calculation is repeated with increasing quality of the computational parameters until the total energy converges.

-

Procedure:

-

Energy Cutoff Convergence: For plane-wave calculations, perform a series of single-point energy calculations on the relaxed structure with increasing cutoff energy until the total energy changes by less than a small threshold (e.g., 1 meV/atom).

-

k-point Mesh Convergence: Using the converged cutoff energy, perform calculations with increasingly dense meshes of k-points for sampling the Brillouin zone until the total energy converges.[9]

-

-

-

Step 4: Ground-State Self-Consistent Field (SCF) Calculation

-

Objective: To obtain the accurate ground-state electron density and total energy of the converged, relaxed system.

-

Procedure:

-

Perform a high-precision SCF calculation using the optimized geometry and the converged cutoff energy and k-point mesh.

-

This calculation solves the Kohn-Sham equations iteratively until the electron density and total energy are consistent between iterations.

-

-

-

Step 5: Post-SCF Property Calculations

-

Objective: To calculate the desired electronic properties using the converged ground-state electron density from the SCF step.

-

Procedure:

-

Band Structure: Calculate the electronic eigenvalues along high-symmetry paths in the first Brillouin zone.

-

Density of States (DOS): Calculate the total and projected density of states to understand the energy distribution of electronic states and their atomic/orbital origins.[16]

-

Optical Properties: Calculate the frequency-dependent complex dielectric function, from which properties like the absorption coefficient and refractive index can be derived.[12]

-

-

Data Presentation: Example Convergence Data

| Parameter | Value | Total Energy (eV) | ΔE per Atom (meV) |

| Energy Cutoff | 40 Ry | -3456.2145 | - |

| 50 Ry | -3456.2891 | -2.48 | |

| 60 Ry | -3456.3012 | -0.40 | |

| 70 Ry | -3456.3025 | -0.04 | |

| k-point Mesh | 2x2x2 | -3456.2550 | - |

| 3x3x3 | -3456.2988 | -1.46 | |

| 4x4x4 | -3456.3025 | -0.12 | |

| 5x5x5 | -3456.3028 | -0.01 |

Table 1: Representative convergence data for a hypothetical this compound unit cell containing 30 atoms. Convergence is achieved at an energy cutoff of 60-70 Ry and a 4x4x4 k-point mesh.

Mandatory Visualization: Computational Workflow

Caption: Logical relationship between SCF results and property analysis.

Optical Properties

The interaction of light with a material is governed by its electronic structure. The key calculated quantity is the frequency-dependent complex dielectric function, ε(ω) = ε₁(ω) + iε₂(ω).

-

Imaginary Part (ε₂): The imaginary part is directly related to light absorption and can be calculated from the band structure. Peaks in the ε₂(ω) spectrum correspond to electronic transitions from occupied valence states to unoccupied conduction states.

-

Real Part (ε₁): The real part can be derived from the imaginary part via the Kramers-Kronig relation and is related to the material's polarization.

-

Derived Properties: From the dielectric function, other important optical properties like the absorption coefficient , refractive index , and reflectivity can be readily calculated, allowing for a direct comparison with experimental optical spectroscopy. [9][12]

Conclusion and Future Outlook

Theoretical modeling using Density Functional Theory provides an indispensable toolkit for the in-depth investigation of the electronic structure of this compound materials. This guide has outlined a robust workflow, from establishing the theoretical foundations to the practical steps of calculation and the nuanced interpretation of the results. By systematically applying these methods, researchers can elucidate the atomic-level origins of macroscopic properties, such as the optical band gap and bonding characteristics.

The field continues to evolve, with ongoing challenges and exciting future directions. Extending these models to capture the complexity of amorphous borate glasses, which lack long-range periodic order, remains a significant computational hurdle. Furthermore, modeling the effect of defects, dopants, and surfaces is crucial for understanding real-world material performance. As computational power grows and theoretical methods improve, first-principles modeling will undoubtedly play an even more central role in the rational design and discovery of new this compound materials for advanced applications.

References

-

Al-Buriahi, M. S., & Shaltout, A. A. (2020). Physical, structural, and shielding properties of cadmium bismuth borate-based glasses. Journal of Applied Physics, 127(17), 175103. [Link]

-

Telahun, F., et al. (2020). Electronic, structural and optical properties of zincblend and wurtizite cadmium selenide (CdSe) using density functional theory and hubbard correction. ResearchGate. [Link]

-

Pochareddy, S. A. (2018). DFT CALCULATIONS FOR CADMIUM TELLURIDE (CdTe). Mountain Scholar. [Link]

-

Wikipedia. (n.d.). Boron. Wikipedia. [Link]

-

Verma, P., & Truhlar, D. G. (2020). Electronic Structure Modeling of Metal−Organic Frameworks. Chemical Reviews, 120(16), 8641–8707. [Link]

-

Bouarissa, N. (2012). Band structure of CdTe. ResearchGate. [Link]

-

Benali, A., et al. (2019). First-principles calculations of structural, electronic and optical properties of orthorhombic CaPbO3. ResearchGate. [Link]

-

Maron, A., et al. (2013). DFT calculation of NMR δ(113Cd) in cadmium complexes. ResearchGate. [Link]

-

Beck, J., et al. (2019). Recent Advances in Crystalline Oxidopolyborate Complexes of d-Block or p-Block Metals: Structural Aspects, Syntheses, and Physical Properties. Crystals, 9(12), 643. [Link]

-

El-Denglawey, A., et al. (2022). Influence of vanadium oxide on the structural, optical, mechanical and dielectric properties of this compound glasses. Scientific Reports, 12(1), 12891. [Link]

-

da Silva, J. N., et al. (2021). Computational bases study for complexes containing Cd (II) and biological evaluation in silico. Research, Society and Development, 10(1), e40110111923. [Link]

-

Atanasov, M., et al. (2021). Electronic Structure and d–d Spectrum of Metal–Organic Frameworks with Transition-Metal Ions. The Journal of Physical Chemistry C, 125(2), 1435–1448. [Link]

-

Rostami, S., et al. (2024). First-principles calculations of the electronic and optical properties of penta-graphene monolayer: study of many-body effects. arXiv.org. [Link]

-

JSOL Corporation. (2021). Overview of First-Principles (ab initio) calculation. JSOL Tech Blog. [Link]

-

Al-Hadeethi, Y., & Sayyed, M. I. (2021). Mechanical and nuclear shielding properties of sodium this compound glasses: Impact of cadmium oxide additive. ResearchGate. [Link]

-

Ghammamy, S., et al. (2005). Synthesis and characterization of cadmium doped lead–borate glasses. Bulletin of Materials Science, 28(5), 453–456. [Link]

-

Murtaza, G., et al. (2017). DFT study of optoelectronic spectra of barium cadmium chalcogenides (Ba2CdX3,X = S, Se and Te). ResearchGate. [Link]

-

Kumar, P., et al. (2023). Rational Design of the Electronic Structure of CdS Nanopowders. Inorganic Chemistry, 62(27), 10697–10707. [Link]

-

Das, A., et al. (2023). Metal Borides: From Industrial Classics to Versatile Colloidal Nanocrystals for Energy, Catalysis, and Hard Coatings Applications. Chemistry of Materials, 35(17), 6658–6693. [Link]

-

Sajjad, M., et al. (2012). First principles calculations of structural, electronic and optical properties of various phases of CaS. ResearchGate. [Link]

-

El-Agawany, F. I., et al. (2020). Influence of Cadmium Incorporation on the Optical, Ligand Field, and Magnetic Properties of Cobalt Borate Glass. ResearchGate. [Link]

-

Kulyk, Y., et al. (2021). Electronic band structure of cubic solid-state CdTe1–xSex solutions. Semiconductor Physics, Quantum Electronics & Optoelectronics, 24(2), 154-161. [Link]

-

Mendoza-Lozano, F. A., & Rojas-Nunez, J. (2023). Density Functional Theory Analysis of the Impact of Boron Concentration and Surface Oxidation in Boron-Doped Graphene for Sodium and Aluminum Storage. Nanomaterials, 13(13), 1948. [Link]

-

Lawrence Berkeley National Laboratory. (2012). Calculating Properties of Materials from First Principles—A Tool for Faster Advanced Materials Development. Energy Technologies Area. [Link]

-

Ahmed, R., & Beshah, A. (2020). Study of Electronic, Structural and Optical properties of Cadmium Sulfide (CdS) in Zinc-Blend and Wurtizite phase using DFT and DFT+U. Wachemo University. [Link]

-

Wu, H., et al. (2013). Crystal structure of calcium this compound, Ca6.6Cd1.4(B2O5)4. ResearchGate. [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. researchgate.net [researchgate.net]

- 3. Boron - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]

- 5. eta.lbl.gov [eta.lbl.gov]

- 6. Overview of First-Principles (ab initio) calculation | Tech Blog | CAE solution : JSOL [jsol-cae.com]

- 7. api.mountainscholar.org [api.mountainscholar.org]

- 8. rsdjournal.org [rsdjournal.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Recent Advances in Crystalline Oxidopolyborate Complexes of d-Block or p-Block Metals: Structural Aspects, Syntheses, and Physical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. apam.columbia.edu [apam.columbia.edu]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Co-doping of Cadmium Borate for Enhanced Luminescence

Introduction: The Rationale for Co-doping in Luminescent Materials

Cadmium borate materials are a significant class of phosphors, valued for their robust thermal and chemical stability, and their capacity to host a variety of luminescent ions.[1] In their pure state, they are typically not luminescent. However, when doped with activator ions, such as rare-earth elements, they can exhibit strong luminescence. The process of doping involves introducing a small quantity of activator ions into the host lattice, which then become the centers for light emission.

Single-doping, while effective, often has limitations in terms of excitation efficiency and the breadth of the emission spectrum. This is where the strategic approach of co-doping comes into play. Co-doping involves the incorporation of two or more different types of dopant ions into the host material. In the context of enhancing luminescence, this typically involves a sensitizer and an activator . The sensitizer efficiently absorbs the excitation energy and then transfers it non-radiatively to the activator, which in turn emits light. This energy transfer mechanism can significantly enhance the overall luminescence intensity compared to materials doped only with the activator.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and analysis of co-doped this compound phosphors. We will delve into the underlying scientific principles, provide detailed experimental protocols, and offer insights into the interpretation of the results.

Part 1: Synthesis of Co-doped this compound Phosphors

The synthesis of high-quality co-doped this compound phosphors is paramount to achieving the desired luminescent properties. The two most common and effective methods are the solid-state reaction method and the melt-quenching technique.

Solid-State Reaction Method: A Protocol for Dy³⁺/Eu³⁺ Co-doped this compound

The solid-state reaction method is a widely used technique for the synthesis of polycrystalline phosphors. It involves the high-temperature reaction of solid precursors to form the desired compound.

Protocol: Synthesis of Cd₂B₂O₅: Dy³⁺, Eu³⁺

1. Precursor Selection and Stoichiometric Calculation:

-

Host Precursors: Cadmium Carbonate (CdCO₃, 99.9%) and Boric Acid (H₃BO₃, 99.9%).

-

Dopant Precursors: Dysprosium (III) Oxide (Dy₂O₃, 99.99%) and Europium (III) Oxide (Eu₂O₃, 99.99%).

-

Stoichiometry: For a target composition of Cd₂B₂(₁-ₓ-ᵧ)O₅: Dy³⁺ₓ, Eu³⁺ᵧ, calculate the molar ratios of the precursors. For example, for Cd₂B₂O₅ doped with 1 mol% Dy³⁺ and 2 mol% Eu³⁺, the stoichiometry would be Cd₂B₁.₉₄Dy₀.₀₂Eu₀.₀₄O₅.

2. Weighing and Mixing:

-

Accurately weigh the precursors according to the calculated stoichiometry.

-

Thoroughly mix the powders in an agate mortar with a pestle for at least 30 minutes to ensure a homogeneous mixture. The use of ethanol as a grinding medium can improve homogeneity.

3. Calcination:

-

Transfer the mixed powder into an alumina crucible.

-

Place the crucible in a muffle furnace and heat at 600°C for 2 hours to decompose the cadmium carbonate and boric acid.

-

After cooling, grind the powder again to break any agglomerates.

-

Calcine the powder at a higher temperature, typically in the range of 800-950°C, for 4-6 hours in air. This step facilitates the diffusion of ions and the formation of the desired crystal phase.

4. Cooling and Pulverization:

-

Allow the furnace to cool down to room temperature naturally.

-

The resulting product will be a sintered cake. Pulverize the cake into a fine powder using an agate mortar and pestle.

Causality Behind Experimental Choices:

-

The initial lower temperature calcination step is crucial for a controlled decomposition of the precursors, preventing the loss of volatile components.

-

The second, higher temperature calcination is essential for the solid-state reaction to occur, leading to the formation of the this compound host lattice and the incorporation of the dopant ions. The specific temperature and duration will influence the crystallinity and particle size of the phosphor, which in turn affect its luminescent properties.

Melt-Quenching Technique: A Protocol for Tb³⁺/Sm³⁺ Co-doped this compound Glass

The melt-quenching technique is particularly suitable for preparing amorphous glass phosphors. This method involves melting the precursors at a high temperature to form a homogeneous liquid, followed by rapid cooling to prevent crystallization.

Protocol: Synthesis of CdO-B₂O₃: Tb³⁺, Sm³⁺ Glass

1. Precursor Selection and Stoichiometric Calculation:

-

Host Precursors: Cadmium Oxide (CdO, 99.9%) and Boric Acid (H₃BO₃, 99.9%).

-

Dopant Precursors: Terbium (III) Oxide (Tb₄O₇, 99.99%) and Samarium (III) Oxide (Sm₂O₃, 99.99%).

-

Stoichiometry: For a glass with the composition 40CdO-60B₂O₃ doped with 0.5 mol% Tb³⁺ and 1 mol% Sm³⁺, calculate the required weights of each precursor.

2. Mixing and Melting:

-

Thoroughly mix the accurately weighed precursors in a porcelain crucible.

-

Place the crucible in a high-temperature electric furnace.

-

Initially, heat the mixture at 450-550°C for 1 hour to decompose the boric acid.[2]

-

Increase the temperature to 900-1000°C and maintain it for 2 hours to obtain a homogeneous melt.[2]

3. Quenching:

-

Quickly pour the melt onto a preheated stainless steel plate or between two plates.

-

Press the melt with another steel plate to obtain a flat glass sample.

4. Annealing:

-

To relieve internal stresses, anneal the glass sample at a temperature below its glass transition temperature (typically around 400-500°C) for several hours.

-

Cool the furnace slowly to room temperature.

Causality Behind Experimental Choices:

-

The initial heating step for boric acid decomposition is necessary to avoid bubbling and ensure a homogeneous melt.[2]

-

The high melting temperature ensures that all components are fully dissolved and uniformly distributed within the glass matrix.

-

Rapid quenching is critical to prevent the nucleation and growth of crystals, thus preserving the amorphous glassy state.

-

Annealing is a crucial step to improve the mechanical stability of the glass and to ensure uniform optical properties.

Part 2: Characterization of Co-doped this compound Phosphors

A thorough characterization of the synthesized materials is essential to understand their structural and luminescent properties.

Structural Characterization

2.1.1. X-ray Diffraction (XRD)

-

Purpose: To identify the crystalline phase of the synthesized phosphor and to confirm the incorporation of dopants into the host lattice.

-

Protocol:

-

Prepare a finely ground powder sample.

-

Mount the sample on a sample holder.

-

Perform XRD analysis using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Scan the sample over a 2θ range of 10-80° with a step size of 0.02°.

-

-

Interpretation: The resulting diffraction pattern should be compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) files to identify the crystal structure. A slight shift in the diffraction peaks compared to the undoped host can indicate the successful incorporation of the dopant ions into the lattice.

2.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy (for glasses)

-

Purpose: To identify the functional groups present in the glass network and to understand the structural changes upon doping.

-

Protocol:

-

Mix a small amount of the powdered glass sample with KBr powder.

-

Press the mixture into a transparent pellet.

-

Record the FTIR spectrum in the range of 400-4000 cm⁻¹.[2]

-

-

Interpretation: The positions and intensities of the absorption bands provide information about the vibrational modes of the borate network (e.g., BO₃ and BO₄ units) and how they are affected by the presence of cadmium and the rare-earth dopants.[2]

Luminescence Characterization

2.2.1. Photoluminescence (PL) Spectroscopy

-

Purpose: To measure the excitation and emission spectra of the phosphor, which are crucial for understanding its luminescent properties.

-

Protocol:

-

Place the powder or glass sample in the sample holder of a spectrofluorometer.

-

Excitation Spectrum: Fix the emission wavelength at the maximum of the activator's emission and scan the excitation wavelength over a suitable range.

-

Emission Spectrum: Excite the sample at the wavelength corresponding to the maximum of the sensitizer's excitation band and record the emission spectrum.

-

-

Interpretation: The excitation spectrum reveals the wavelengths of light that are most efficiently absorbed by the phosphor. The emission spectrum shows the wavelengths of light emitted by the phosphor. In a co-doped system, the emission spectrum will typically show the characteristic emission peaks of both the sensitizer and the activator. The relative intensities of these peaks provide initial evidence of energy transfer.

2.2.2. Photoluminescence Lifetime Measurement

-

Purpose: To measure the decay time of the luminescence, which is a key parameter for confirming and quantifying the energy transfer between the sensitizer and the activator.

-

Protocol:

-

Excite the sample with a pulsed light source (e.g., a laser or a flash lamp).

-

Record the decay of the luminescence intensity over time using a fast photodetector and an oscilloscope or a time-correlated single-photon counting (TCSPC) system.

-

-

Interpretation: The decay curve of the sensitizer's emission will be non-exponential in the presence of the activator due to the additional decay pathway of energy transfer. The energy transfer efficiency (η_T) can be calculated from the decay lifetimes of the sensitizer in the absence (τ_S) and presence (τ_SA) of the activator using the following equation:[3]

η_T = 1 - (τ_SA / τ_S)

Part 3: Understanding the Mechanism of Enhanced Luminescence

The enhancement of luminescence in co-doped this compound is primarily due to a non-radiative energy transfer from a sensitizer to an activator.

The Sensitizer-Activator Model

In a typical co-doped system, the sensitizer (e.g., Dy³⁺, Tb³⁺) has a strong absorption band at the excitation wavelength and a relatively long excited-state lifetime. The activator (e.g., Eu³⁺, Sm³⁺) has characteristic emission lines in the visible or near-infrared region but may have weak absorption at the excitation wavelength.

The energy transfer process can be visualized as follows:

-

Excitation: The sensitizer absorbs a photon and is excited to a higher energy level.

-

Energy Transfer: The excited sensitizer transfers its energy non-radiatively to a nearby activator ion, causing the activator to be excited.

-

Emission: The excited activator returns to its ground state by emitting a photon, resulting in the characteristic luminescence of the activator.

Energy Level Diagrams and Energy Transfer Pathways

The feasibility of energy transfer between two rare-earth ions is determined by the overlap between the emission spectrum of the sensitizer and the excitation spectrum of the activator.

3.2.1. Dy³⁺ → Eu³⁺ Energy Transfer

Dy³⁺ is an excellent sensitizer for Eu³⁺. The emission from the ⁴F₉/₂ level of Dy³⁺ (blue and yellow-orange regions) overlaps well with the ⁷F₀ → ⁵D₁,₂ absorption bands of Eu³⁺.[4]

3.2.2. Tb³⁺ → Sm³⁺ Energy Transfer

Similarly, Tb³⁺ can act as a sensitizer for Sm³⁺. The green emission from the ⁵D₄ level of Tb³⁺ overlaps with the absorption bands of Sm³⁺, leading to the characteristic reddish-orange emission of Sm³⁺.[5]

Judd-Ofelt Theory: A Tool for Probing the Local Environment

Judd-Ofelt theory is a powerful theoretical framework used to analyze the intensities of the electronic transitions of rare-earth ions in various hosts.[6] By analyzing the absorption spectrum, a set of three intensity parameters (Ω₂, Ω₄, Ω₆) can be calculated. These parameters provide valuable information about the local symmetry and the nature of the chemical bonds around the rare-earth ions.[6] This analysis helps in understanding how the this compound host influences the radiative properties of the dopants.

Part 4: Data Presentation and Analysis

Quantitative Data Summary

The following table provides a hypothetical example of how to present quantitative data from the characterization of co-doped this compound phosphors.

| Sample Composition (Cd₂B₂(₁-ₓ-ᵧ)O₅) | Sensitizer (mol%) | Activator (mol%) | Dominant Emission Peak (nm) | CIE Coordinates (x, y) | Decay Lifetime of Sensitizer (ms) | Energy Transfer Efficiency (%) |

| Dy³⁺ doped | 1 | 0 | 485, 575 | (0.32, 0.35) | 0.85 | - |

| Dy³⁺, Eu³⁺ co-doped | 1 | 0.5 | 612 | (0.58, 0.39) | 0.62 | 27.1 |

| Dy³⁺, Eu³⁺ co-doped | 1 | 1 | 612 | (0.62, 0.37) | 0.45 | 47.1 |

| Dy³⁺, Eu³⁺ co-doped | 1 | 2 | 612 | (0.65, 0.35) | 0.28 | 67.1 |

Concentration Quenching

It is important to note that increasing the concentration of dopants does not always lead to an increase in luminescence intensity. At higher concentrations, a phenomenon known as concentration quenching can occur. This is due to non-radiative energy transfer between neighboring dopant ions, which provides a pathway for the excited state to decay without emitting light. Therefore, optimizing the dopant concentrations is crucial for maximizing the luminescence output.

Conclusion

The co-doping of this compound with sensitizer and activator ions is a highly effective strategy for enhancing its luminescent properties. By carefully selecting the co-dopant pair and optimizing the synthesis conditions and dopant concentrations, it is possible to develop highly efficient phosphors with tunable emission colors. The protocols and analytical techniques outlined in this application note provide a solid foundation for researchers to explore and develop novel this compound-based luminescent materials for a wide range of applications, from solid-state lighting to biomedical imaging.

References

- Borate Phosphors; Processing to Applic

-

Synthesis, Luminescence and Energy Transfer Properties of Ce 3+ /Mn 2+ Co-Doped Calcium Carbodiimide Phosphors - MDPI. (URL: [Link])

-

Synthesis and characterization of cadmium doped lead–borate glasses - Indian Academy of Sciences. (URL: [Link])

-

Effects of Eu 3+ and Dy 3+ doping or co-doping on optical and structural properties of BaB 2 Si 2 O 8 phosphor for white LED applications - ResearchGate. (URL: [Link])

-

Investigation of energy transfer mechanisms in rare-earth doped amorphous silica films embedded with tin oxide nanocrystals - Optica Publishing Group. (URL: [Link])

-

Decay curves and lifetime of Ce 3+ , and the energy transfer efficiency... - ResearchGate. (URL: [Link])

-

Tailored white light emission in Eu3+/Dy3+ doped tellurite glass phosphors containing Al3+ ions | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) Judd–Ofelt Analysis and Spectroscopy Study of Tellurite Glasses Doped with Rare-Earth (Nd, Sm, Dy, and Er) - ResearchGate. (URL: [Link])

-

Tunable photoluminescence and energy transfer in Dy3+ and Eu3+ co-doped NaCaGd(WO4)3 phosphors for pc-WLED applications - Dalton Transactions (RSC Publishing). (URL: [Link])

-

Dy>3+> doped tellurium-borate glass phosphors for laser-driven white illumination. (URL: [Link])

-

Simplified energy level diagrams of Eu 3 + and Dy 3 + and possible... - ResearchGate. (URL: [Link])

-

Luminescence properties and energy transfer of the near-infrared phosphor Ca 3 In 2 Ge 3 O 12 :Cr 3+ ,Nd 3+ - RSC Publishing. (URL: [Link])

-

Judd–Ofelt Analysis and Spectroscopy Study of Tellurite Glasses Doped with Rare-Earth (Nd3+, Sm3+, Dy3+, and Er3+) - MDPI. (URL: [Link])

-

Theory of the energy transfer efficiency and fluorescence lifetime distribution in single-molecule FRET - PMC - NIH. (URL: [Link])

-

Investigation of energy transfer mechanisms in rare-earth doped amorphous silica films embedded with tin oxide nanocrystals - ResearchGate. (URL: [Link])

-

Energy level diagram of possible energy transfer in CaWO4∶ Sm3+/ Eu3+/Dy3+ polycrystals(Revised by Yengkhom D D, et al.[7]) - Journal of Gems & Gemmology. (URL: [Link])

-

Judd-Ofelt Theory and Analysis. (URL: [Link])

-

Synthesis and luminescence properties of Eu3+, Dy3+ co-doped Ca3Bi(PO4)3 single-phase phosphor | Semantic Scholar. (URL: [Link])

-

Dy3+ and Eu3+ co-activated gadolinium aluminate borate phosphor: Synthesis, enhanced luminescence, energy transfer and tunable color | Request PDF - ResearchGate. (URL: [Link])

-

Structure, luminescence properties and energy transfer of terbium and samarium co-doped barium based apatite phosphor with tunable emission colour - PMC - NIH. (URL: [Link])

-

Corrigendum to “Tailored white light emission in Eu3+/Dy3+ doped tellurite glass phosphors containing Al3+ ions” [Opt. Mater. 79 (2018) 289–295] | Request PDF - ResearchGate. (URL: [Link])

-

Unraveling the site-specific energy transfer driven tunable emission characteristics of Eu3+ & Tb3+ co-doped Ca10(PO4)6F2 phosphors - NIH. (URL: [Link])

-

LUMINESCENCE PROPERTIES OF MAGNESIUM/ CADMIUM/ ZINC BORATE PHOSPHORS | Ianna Journal of Interdisciplinary Studies,ISSN(O). (URL: [Link])

-

Response of very fast decay phosphors in image intensifier tubes for CCD readout devices - Stanford Computer Optics. (URL: [Link])

-

Energy Transfer Diagrams - YouTube. (URL: [Link])

-

3 + - ) doped Sr 3 Bi(PO 4 ) 3 phosphor - World Scientific Publishing. (URL: [Link])

-

Photoluminescence and Energy Transfer Process in Bi3+/Sm3+ Co-Doped Phosphate Zinc Lithium Glasses - SciRP.org. (URL: [Link])

-

Judd-Ofelt analysis and multiphonon relaxations of rare earth ions in fluorohafnate glasses. (URL: [Link])

-

CIE color coordinates for the design of luminescent glass materials - RUN. (URL: [Link])

-

Phosphorescent Decay - Clean Energy Institute - University of Washington. (URL: [Link])

-

Schematic energy level diagram of Dy³⁺, Eu³ and energy transfer process - ResearchGate. (URL: [Link])

-

Inverse Judd–Ofelt Formalism Based on Radiative Lifetime for Comparative Spectroscopy of RE 3+ Ions in Glass - MDPI. (URL: [Link])

-

Energy transfer and luminescence studies of Pr 3+, Yb 3+ co-doped lead borate glass. (URL: [Link])

-

The influence of co-doping on the luminescence and thermoluminescence properties of Cu-containing fluoride borate crystals - CrystEngComm (RSC Publishing). (URL: [Link])

-

Structural and photoluminescence properties of a novel green emitting Tb3+ doped Ba3La2 (BO3)4 phosphor | Semantic Scholar. (URL: [Link])

-

Preparation, luminescence, and application of LiMeBO3 borates, Me = Mg, Ca, Sr, Ba, Zn, Cd. Review | Kondensirovannye sredy i mezhfaznye granitsy = Condensed Matter and Interphases. (URL: [Link])

-

Synthesis of CaSO4: Dy, CaSO4: Eu3+ and CaSO4: Eu2+ phosphors | Request PDF. (URL: [Link])

Sources

- 1. LUMINESCENCE PROPERTIES OF MAGNESIUM/ CADMIUM/ ZINC BORATE PHOSPHORS | Ianna Journal of Interdisciplinary Studies,ISSN(O):2735-9891,ISSN(P):2735-9883 [unijisedu.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure, luminescence properties and energy transfer of terbium and samarium co-doped barium based apatite phosphor with tunable emission colour - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. stanfordcomputeroptics.com [stanfordcomputeroptics.com]

Application Notes and Protocols for Cadmium Borate Crystals in Nonlinear Optics

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the applications of cadmium borate crystals in the field of nonlinear optics (NLO). Borate crystals, as a class of materials, are renowned for their wide transparency ranges, high laser damage thresholds, and excellent chemical and mechanical stability.[1] Cadmium-containing borates have emerged as a promising subclass, exhibiting significant second-order and third-order nonlinear optical responses crucial for applications such as frequency conversion, optical switching, and data storage.[2] This guide delves into the synthesis, crystal growth, and detailed characterization of various this compound compounds. It offers field-proven insights and step-by-step protocols for essential experimental procedures, aimed at enabling researchers to effectively harness the potential of these advanced optical materials.

Introduction to this compound Nonlinear Optical Crystals

Nonlinear optical (NLO) crystals are fundamental components in modern photonics, enabling the manipulation of laser light properties through harmonic generation, frequency mixing, and optical parametric amplification.[3] These capabilities are critical for generating coherent light at wavelengths where direct laser emission is inefficient or unavailable, particularly in the ultraviolet (UV) and deep-UV spectral regions.[3] Borate crystals have historically been at the forefront of NLO materials research due to their robust physical properties and versatile crystal chemistry.[4]

The incorporation of cadmium into the borate crystal lattice has led to the development of a new family of NLO materials with enhanced nonlinearities. The electronic configuration of the Cd²⁺ cation, in synergy with the π-conjugated planar [BO₃]³⁻ anionic groups, contributes significantly to the macroscopic second-order NLO response.[5] This guide will focus on several promising this compound compounds, providing the necessary information for their synthesis and application in nonlinear optics.

Synthesis and Crystal Growth of this compound Crystals

The quality of NLO crystals is paramount to their performance. Therefore, precise control over the synthesis and crystal growth processes is essential. Two primary methods are employed for the preparation of this compound crystals: solid-state reaction for polycrystalline powders and high-temperature solution growth for single crystals.

Solid-State Synthesis of Polycrystalline Cadmium Borates

The solid-state reaction method is a fundamental technique for synthesizing polycrystalline powders of new materials, which is often the first step in exploring their properties. This method is particularly useful for initial screening of NLO properties using the Kurtz-Perry powder technique.

Protocol 1: Solid-State Synthesis of Cd₄InO(BO₃)₃ (CIBO) [2]

Objective: To synthesize polycrystalline Cd₄InO(BO₃)₃ powder for preliminary NLO characterization.

Materials:

-

Cadmium(II) oxide (CdO, 99.99%)

-

Indium(III) oxide (In₂O₃, 99.99%)

-

Boric acid (H₃BO₃, 99.98%)

Equipment:

-

Alumina crucible

-

High-temperature tube furnace

-

Agate mortar and pestle

-

Powder X-ray diffractometer (PXRD) for phase identification

Procedure:

-

Stoichiometric Mixing: Weigh stoichiometric amounts of CdO, In₂O₃, and H₃BO₃.

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle for at least 30 minutes to ensure homogeneity.

-

Pre-sintering: Transfer the mixture to an alumina crucible and heat it in a tube furnace to 350 °C for 10 hours. This step is crucial for the slow decomposition of boric acid.[2]

-

Sintering: Increase the temperature to 850 °C and hold for 72 hours.[2]

-

Intermediate Grinding: Cool the furnace to room temperature, remove the sample, and grind it again to promote reaction completion. Repeat the sintering and grinding process at least twice.

-

Phase Analysis: After the final sintering step, analyze the resulting powder using PXRD to confirm the formation of the pure CIBO phase.

Causality behind Experimental Choices:

-

The pre-sintering step at a lower temperature prevents the violent decomposition of boric acid, which could lead to an inhomogeneous product.

-

Multiple intermediate grindings are necessary to break up the sintered particles and expose fresh surfaces for reaction, ensuring a complete solid-state reaction.

Single Crystal Growth by the Top-Seeded Solution Growth (TSSG) Method

For most NLO applications, large, high-quality single crystals are required. The top-seeded solution growth (TSSG) or high-temperature solution method is a widely used technique for growing such crystals from a molten flux.

Protocol 2: Single Crystal Growth of Cd₄InO(BO₃)₃ (CIBO) [2]

Objective: To grow single crystals of Cd₄InO(BO₃)₃ suitable for optical characterization.

Materials:

-

Synthesized Cd₄InO(BO₃)₃ powder (from Protocol 1)

-

Lead(II) oxide (PbO) as flux

Equipment:

-

Platinum crucible

-

Vertical tube furnace with precise temperature control (±0.1 °C)

-

Seed crystal of CIBO (if available) or a platinum wire for spontaneous nucleation

-

Crystal pulling/rotation mechanism

Procedure:

-

Melt Preparation: A mixture of In₂O₃, H₃BO₃, CdO, and PbO at a molar ratio of 0.25:3.5:4:2 is placed into a platinum crucible.[2]

-

Dehydration and Homogenization: The crucible is heated slowly to 300 °C to release H₂O from the boric acid.[2] The temperature is then raised to 960 °C and held for 24 hours to ensure a homogeneous melt.[2]

-

Crystal Growth:

-

Spontaneous Nucleation: The temperature is slowly cooled to 860 °C at a rate of 3 °C/h.[2] The furnace is then turned off to allow for slow cooling to room temperature, during which colorless and transparent single crystals should form.[2]

-

Seeded Growth (for larger, oriented crystals): After homogenization, the temperature is lowered to just above the saturation temperature. A seed crystal is introduced into the melt, and the temperature is slowly decreased while the crystal is rotated. This allows for controlled growth of a large single crystal.

-

-

Crystal Harvesting: Once the growth is complete, the crystal is slowly withdrawn from the melt and cooled to room temperature over several hours to avoid thermal shock and cracking.

Causality behind Experimental Choices:

-

PbO is chosen as a flux because it has a low melting point and can dissolve the this compound components, allowing for crystal growth at temperatures below the melting point of CIBO, which helps to avoid decomposition.

-

Slow cooling is critical for allowing the crystalline structure to form with minimal defects. Rapid cooling would result in a glassy or polycrystalline material.

Characterization of Nonlinear Optical Properties

A thorough characterization of the NLO properties is essential to determine the potential applications of a this compound crystal. Key parameters include the second harmonic generation (SHG) efficiency, laser damage threshold (LDT), and phase-matching conditions.

Second Harmonic Generation (SHG) Efficiency Measurement

SHG is the most common second-order NLO process, where two photons of the same frequency are converted into a single photon with twice the frequency (half the wavelength).

3.1.1. Kurtz-Perry Powder Technique

The Kurtz-Perry method is a rapid and effective technique for screening new materials for their SHG response using polycrystalline powders.[6][7]

Protocol 3: Kurtz-Perry Powder SHG Measurement

Objective: To qualitatively and semi-quantitatively assess the SHG efficiency of a powdered this compound sample.

Materials:

-

Synthesized this compound powder

-

Reference material with a known SHG response (e.g., KDP or quartz powder)

-

Glass capillaries or sample holders

Equipment:

-

Pulsed Nd:YAG laser (1064 nm)

-

Photomultiplier tube (PMT) detector

-

High-pass and interference filters to block the fundamental laser wavelength and transmit the second harmonic (532 nm)

-

Oscilloscope

Procedure:

-

Sample Preparation: The synthesized powder is sieved into different particle size ranges (e.g., 50-75 µm, 75-100 µm, etc.).

-

Experimental Setup:

-

The pulsed laser beam is directed onto the powdered sample.

-

The scattered light from the sample passes through a high-pass filter to remove the fundamental 1064 nm light.

-

An interference filter centered at 532 nm is placed before the PMT to selectively detect the SHG signal.

-

The PMT output is connected to an oscilloscope to measure the intensity of the SHG signal.

-

-

Measurement: The SHG intensity is measured for different particle sizes of the sample and the reference material.

-

Data Analysis: The SHG efficiency of the sample is reported relative to the reference material (e.g., "3 times KDP"). A phase-matchable material will show a significant increase in SHG intensity with increasing particle size, while a non-phase-matchable material will show a much weaker dependence.

Causality behind Experimental Choices:

-

Sieving the powder into different particle sizes is crucial for determining if the material is phase-matchable. For a phase-matchable material, the SHG intensity increases with particle size up to a certain point, as longer path lengths within a single crystal grain contribute to a stronger signal.

-

Using a well-characterized reference material like KDP allows for a standardized comparison of SHG efficiencies between different materials.

3.1.2. Single Crystal SHG Measurement (Maker Fringes)

For a more quantitative analysis, SHG measurements are performed on a polished, oriented single crystal. The Maker fringe technique is a standard method for determining the nonlinear optical coefficients.[8]

Protocol 4: Single Crystal SHG Measurement

Objective: To quantitatively measure the effective nonlinear coefficient (d_eff) of a this compound single crystal.

Materials:

-

Polished, oriented single crystal of this compound

-

Reference crystal with known d_eff (e.g., quartz or KDP)

Equipment:

-

Q-switched Nd:YAG laser (1064 nm)

-

Rotation stage for the crystal

-

Polarizers for both the fundamental and second harmonic beams

-

Photomultiplier tube (PMT)

-

Filters to block the fundamental wavelength

-

Oscilloscope or lock-in amplifier

Procedure:

-

Crystal Preparation: The single crystal is cut and polished to have flat, parallel faces. The orientation of the crystallographic axes relative to the polished faces must be known.

-

Experimental Setup: The setup is similar to the powder SHG measurement, but with the addition of polarizers and a precision rotation stage for the crystal.

-

Measurement: The crystal is rotated, and the SHG intensity is measured as a function of the angle of incidence. This will produce an interference pattern known as Maker fringes.

-

Data Analysis: The d_eff of the sample is calculated by comparing the amplitude of its Maker fringes to those of the reference crystal, taking into account the refractive indices and crystal thickness.

Laser Damage Threshold (LDT) Measurement

The LDT is a critical parameter that determines the maximum laser intensity a crystal can withstand without being damaged. This is particularly important for high-power laser applications. The standard for LDT testing is ISO 21254.[9][10]

Protocol 5: Laser Damage Threshold Testing (1-on-1)

Objective: To determine the laser damage threshold of a this compound crystal.

Materials:

-

Polished this compound crystal

Equipment:

-

Pulsed laser with a well-characterized beam profile (e.g., Nd:YAG)

-

Energy meter

-

Focusing optics

-

High-resolution microscope for damage inspection

Procedure:

-

Sample Preparation: The surface of the crystal should be clean and free of defects.

-

Testing:

-

A series of sites on the crystal surface are irradiated with a single laser pulse at different fluences.

-

Each site is inspected with a microscope for any signs of damage.

-

-

Data Analysis: The damage probability is plotted as a function of laser fluence. The LDT is defined as the fluence at which the probability of damage is zero, determined by linear extrapolation of the data.[9]

Causality behind Experimental Choices:

-

The 1-on-1 test method is used to determine the intrinsic LDT of the material, as it minimizes the effects of cumulative damage that can occur with multiple pulses.

-

A high-resolution microscope is essential for detecting subtle changes on the crystal surface that constitute the onset of damage according to the ISO standard.

Key Nonlinear Optical Properties of Selected this compound Crystals

The following table summarizes the key NLO properties of some promising this compound crystals. This data is essential for selecting the appropriate material for a specific application.

| Crystal | Synthesis Method | SHG Response (x KDP) | Transparency Range (nm) | Phase Matching |

| Cd₄InO(BO₃)₃ (CIBO) | Solid-State / TSSG[2] | ~3[2] | Wide transparent window[2] | Phase-matchable[2] |

| Cd₄YbO(BO₃)₃ | Solid-State | ~4 | Near UV to mid-IR | Phase-matchable |

| Cd₅(BO₃)₃Cl | Spontaneous Crystallization | ~5 | 295 - near IR | Phase-matchable in visible |

| Thiourea Cadmium Hydrogen Borate (TCHB) | Slow Evaporation[11] | NLO confirmed[11] | >285[11] | - |

| Magnesium this compound (MCB) | Slow Evaporation | SHG confirmed | >230 | - |

Visualization of Crystal Structures and Experimental Workflows

Visual representations are crucial for understanding the structure-property relationships in NLO materials and for setting up complex optical experiments.

Crystal Structure of a this compound

The arrangement of atoms in the crystal lattice dictates its nonlinear optical properties. The following is a conceptual representation of a this compound crystal structure.

Caption: Conceptual structure of a this compound unit.

Experimental Workflow for NLO Crystal Characterization

The following diagram illustrates the typical workflow for the synthesis and characterization of a new NLO crystal.

Caption: Workflow for NLO crystal development.

Conclusion

This compound crystals represent a versatile and promising class of materials for nonlinear optical applications. Their strong SHG responses, coupled with the inherent advantages of borate crystals, make them suitable for frequency conversion in the visible and UV spectral regions. This guide has provided a detailed overview of the synthesis, crystal growth, and characterization of these materials, along with practical protocols for their evaluation. By following these guidelines, researchers can effectively explore the potential of this compound crystals and contribute to the advancement of nonlinear optics and laser technology.

References

-

Cd4InO(BO3)3: A New Nonlinear Optical Crystal Exhibiting Strong Second Harmonic Generation Effect and Moderate Birefringence. (n.d.). MDPI. Retrieved from [Link]

-

The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (2023). Molecules, 28(3), 1116. [Link]

- Measurement and calculation of second-harmonic generation in single-crystal spheres: application to d coefficients of D-mannitol. (1995). Journal of Physics D: Applied Physics, 28(1), 1-8.

-

Laser Damage Threshold Testing. (n.d.). Edmund Optics. Retrieved from [Link]

-

Borates—Crystal Structures of Prospective Nonlinear Optical Materials: High Anisotropy of the Thermal Expansion Caused by Anharmonic Atomic Vibrations. (2020). Crystals, 10(12), 1123. [Link]

-

(Video) Nonlinear optics in the lab: second harmonic and sum-frequency generation (SHG, SFG) phase-matching. (2020, October 28). YouTube. Retrieved from [Link]

- Laser Damage Threshold Evaluation of Nonlinear Crystal Quartz for Sub-Nanosecond Pulse Irradi

-

Experimental setup Two successive second-harmonic generation stages in... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

Nonlinear optical properties of borate crystals. (n.d.). Klaus Betzler's Homepage. Retrieved from [Link]

-

Synthesis, Growth and Characterization of a new inorganic Nonlinear Optical Crystal: Magnesium this compound (MCB). (n.d.). SATHYABAMA. Retrieved from [Link]

-

The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (2023). MDPI. Retrieved from [Link]

-

Noncritically phase-matched second-harmonic generation in CLBO Crystals. (2023). Retrieved from [Link]

-

Synthesis of Ca4GdO (BO3)3 single crystals using Czochralski method | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Laser-Induced Damage Threshold of Nonlinear GaSe and GaSe:In Crystals upon Exposure to Pulsed Radiation at a Wavelength of 2.1 μm. (2021). Applied Sciences, 11(3), 1208. [Link]

-

Design and Synthesis of a Rare Earth Borate Ultraviolet Nonlinear Optical Crystal K3Lu2(BO3)3 | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Design and Synthesis of a Rare Earth Borate Ultraviolet Nonlinear Optical Crystal K3Lu2(BO3)3. (2020). Inorganic Chemistry, 59(21), 15993-16000. [Link]

-

Development of new NLO borate crystals. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

Linear and nonlinear optical properties of borate crystals as calculated from the first principles. (n.d.). Indian Academy of Sciences. Retrieved from [Link]

-

SHG, part 2. Phase-matching condition. Quasi-phase matching. (2024, October 11). YouTube. Retrieved from [Link]

- Computationally-driven discovery of second harmonic generation in EuBa 3 (B 3 O 6 ) 3 through inversion symmetry breaking. (2023). Optica Publishing Group.

-

Structural, thermal and optical characterization of an organic NLO material--benzaldehyde thiosemicarbazone monohydrate single crystals. (2008). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 964-969. [Link]

-

Refractiveindex.info database of optical constants. (2024). Scientific Data, 11(1), 94. [Link]

-

Growth and optical properties of nonlinear LuAl3(BO3)4 crystals. (2013). Optics Express, 21(14), 16415-16423. [Link]

-

Quasi-phase-matched second harmonic generation: tuning and tolerances. (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Development of Nonlinear Optical Borate Crystals | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Refractiveindex.info database of optical constants. (n.d.). ResearchGate. Retrieved from [Link]

-

ChemInform Abstract: A New Non-Linear and Neodymium Laser Self-Frequency Doubling Crystal with Congruent Melting: Ca4GdO(BO3)3 (GdCOB) | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Nonlinear optical properties of a new crystal GdCa4O(BO3)3. (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental setup for the second harmonic generation measurement. (n.d.). ResearchGate. Retrieved from [Link]

-

YAl3(BO3)4:TM (TM = Mn, Co, Cr) nanocrystals synthesis for laser operated nonlinear optics. (n.d.). ResearchGate. Retrieved from [Link]

-

Refractive Index of Special Crystals and Certain Glasses. (n.d.). MIT. Retrieved from [Link]

-

Sol-Gel Synthesis, Characterization and Optical Properties of Bi 3+ - Doped CdO Sub-Micron Size Materials. (n.d.). ResearchGate. Retrieved from [Link]

- An investigative study on optical and dielectric characteristics of Thiourea Cadmium Hydrogen Borate NLO crystal for photonic applic

-

Synthesis, crystal growth, physio-chemical characterization and quantum chemical calculations of NLO active metal–organic crystal: dibromo(4-hydroxy-l-proline)cadmium(ii) for non-linear optical applications. (2021). New Journal of Chemistry, 45(15), 6835-6848. [Link]

-

Quasi-phase-matched second harmonic generation in crystal quartz. (n.d.). ResearchGate. Retrieved from [Link]

-

Laser damage mechanism and threshold improvement of nonlinear optical La3Ga5.5Nb0.5O14 crystal for a mid-infrared high-intensity laser. (2022). Optics Express, 30(17), 30737-30748. [Link]

-

kurtz-perry powder technique: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response. (2023). PubMed. Retrieved from [Link]

-

Study of laser induced damage threshold and effect of inclusions in some nonlinear crystals. (n.d.). ResearchGate. Retrieved from [Link]

- Second-harmonic generation in dry powders: A simple experimental method to determine nonlinear efficiencies under strong light sc

-

Phase matching in -barium borate crystals for spontaneous parametric down-conversion. (2020). Journal of Optics, 22(7), 073001. [Link]

-

ISO laser damage update shines light on new testing standards. (n.d.). AmeriCOM. Retrieved from [Link]

-

(Video) DIY borax crystals! (And the science behind them!). (2021, October 20). YouTube. Retrieved from [Link]

Sources

- 1. A review on the recently developed promising infrared nonlinear optical materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. betzler.physik.uni-osnabrueck.de [betzler.physik.uni-osnabrueck.de]

- 5. ias.ac.in [ias.ac.in]

- 6. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 9. edmundoptics.eu [edmundoptics.eu]

- 10. wavelength-oe.com [wavelength-oe.com]

- 11. worldscientific.com [worldscientific.com]

Application Notes and Protocols for the Physical Vapor Deposition of Cadmium Borate Thin Films

A Synthesized Approach in the Absence of Direct Literature

Introduction: The Potential of Cadmium Borate Thin Films

This compound materials are of growing interest due to the unique combination of properties offered by cadmium compounds and borate glasses. Cadmium-based semiconductors are well-known for their applications in photovoltaics and optoelectronics.[1] Borate glasses, on the other hand, can exhibit high transparency, durability, and interesting fluorescent properties, especially when doped with rare-earth elements.[2] The amalgamation of these characteristics in a thin film format could lead to novel applications in areas such as:

-

Luminescent down-converting layers for enhanced solar cell efficiency: Converting UV and blue light into wavelengths more readily absorbed by photovoltaic materials.[2]

-

Transparent conductive oxides (TCOs): If the films exhibit suitable conductivity and transparency.

-

Optical coatings: For applications requiring specific refractive indices or protective layers.

-

Dosimetry: Leveraging the luminescent properties of borate glasses.

Physical Vapor Deposition (PVD) offers a versatile and clean method for fabricating high-quality thin films of such complex materials.[3] PVD techniques like sputtering and thermal evaporation allow for precise control over film thickness, composition, and microstructure.

Precursor Materials and Target Preparation

The choice of precursor materials is critical for achieving the desired stoichiometry and film quality.

For Sputtering:

-

Composite Target: A target can be fabricated by cold pressing and sintering a mixture of high-purity cadmium oxide (CdO) and boron oxide (B₂O₃) powders. The molar ratio of the powders will determine the stoichiometry of the resulting film, although it may need to be adjusted to compensate for different sputtering yields of the components.

-

This compound Ceramic Target: A pre-synthesized this compound ceramic target is the ideal choice for stoichiometric film deposition. This would involve the synthesis of this compound powder through solid-state reaction or chemical precipitation, followed by pressing and sintering to form a dense target.

For Thermal Evaporation:

-

Co-evaporation: This technique involves the simultaneous evaporation of two or more materials from separate sources. A possible combination would be the evaporation of elemental cadmium or cadmium oxide from one source and boron oxide from another. The deposition rates of each source must be carefully controlled to achieve the desired film composition.

Physical Vapor Deposition Techniques and Protocols

RF Magnetron Sputtering

Due to the likely insulating or semiconducting nature of this compound, Radio Frequency (RF) magnetron sputtering is the recommended technique to avoid charge build-up on the target surface.

Protocol for RF Magnetron Sputtering of this compound Thin Films:

-

Substrate Preparation:

-

Select appropriate substrates such as glass slides, silicon wafers, or quartz.

-

Clean the substrates ultrasonically in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.

-

Dry the substrates with a nitrogen gun and place them in the substrate holder.

-

-

System Preparation:

-

Mount the this compound or CdO/B₂O₃ composite target in the sputtering gun.

-

Load the substrates into the deposition chamber.

-

Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr to minimize contamination.

-

-

Deposition Process:

-

Introduce high-purity Argon (Ar) as the sputtering gas, raising the chamber pressure to the desired working pressure (e.g., 5-20 mTorr).

-

Pre-sputter the target for 10-15 minutes with the shutter closed to clean the target surface.

-

Open the shutter to begin the deposition on the substrates.

-

Maintain a constant RF power, substrate temperature, and Ar flow rate throughout the deposition.

-

-

Post-Deposition:

-

After the desired deposition time, turn off the RF power and Ar gas flow.

-

Allow the substrates to cool down to room temperature in a vacuum before venting the chamber.

-

For improved crystallinity, post-deposition annealing in a controlled atmosphere (e.g., air, nitrogen, or argon) can be performed.

-

Table 1: Proposed Sputtering Parameters for this compound Thin Films

| Parameter | Range | Rationale and Causality |

| Target | This compound or CdO/B₂O₃ | Determines the elemental composition of the film. |

| Substrate | Glass, Silicon, Quartz | Choice depends on the intended application and characterization. |

| Base Pressure | < 5 x 10⁻⁶ Torr | Minimizes impurities and ensures a clean deposition environment. |

| Working Pressure | 5 - 20 mTorr | Affects the mean free path of sputtered atoms and can influence film density and stress. |

| Sputtering Gas | Argon (Ar) | Inert gas that efficiently sputters the target material. |

| RF Power | 50 - 200 W | Controls the deposition rate and energy of sputtered particles, influencing film density and crystallinity.[4] |

| Substrate Temperature | Room Temp. - 400°C | Higher temperatures can promote surface mobility of adatoms, leading to better crystallinity and denser films.[5] |

| Target-Substrate Distance | 5 - 15 cm | Influences the uniformity and deposition rate of the film. |

Thermal Evaporation

Thermal evaporation is a simpler PVD technique that can be effective for materials with relatively low melting points.[6] For a multi-component material like this compound, co-evaporation is a viable approach.

Protocol for Thermal Co-evaporation of this compound Thin Films:

-

Substrate and Source Preparation:

-

Prepare substrates as described in the sputtering protocol.

-

Load high-purity cadmium oxide (or elemental cadmium) and boron oxide into separate evaporation sources (e.g., tungsten boats or crucibles).

-

-

System Preparation:

-

Place the prepared sources and substrates in the vacuum chamber.

-

Evacuate the chamber to a high vacuum (< 5 x 10⁻⁶ Torr).

-

-

Deposition Process:

-

Gradually increase the current to the evaporation sources to heat the materials to their evaporation temperatures.

-

Use a quartz crystal microbalance to monitor and control the deposition rate of each material individually.

-

Once the desired rates are stable, open the shutter to begin deposition.

-

-

Post-Deposition:

-

Follow the same post-deposition cooling and annealing procedures as for sputtering.

-

Table 2: Proposed Thermal Evaporation Parameters for this compound Thin Films

| Parameter | Material 1 (Cadmium Source) | Material 2 (Boron Source) | Rationale and Causality |

| Source Material | CdO or Cd | B₂O₃ | Choice of precursors for co-evaporation. |

| Evaporation Temperature | Dependent on material | Dependent on material | Must be sufficient to achieve a reasonable vapor pressure and deposition rate. |

| Deposition Rate | 0.1 - 1 Å/s | 0.1 - 1 Å/s | The ratio of the rates determines the film's stoichiometry. |

| Substrate Temperature | Room Temp. - 300°C | Room Temp. - 300°C | Influences film adhesion, structure, and properties.[7] |

Film Characterization

A comprehensive characterization is essential to understand the properties of the deposited this compound thin films.

Table 3: Recommended Characterization Techniques

| Property | Technique | Information Obtained |

| Structural | X-ray Diffraction (XRD) | Crystalline phase, grain size, and lattice parameters.[8] |

| Morphological | Scanning Electron Microscopy (SEM) | Surface topography, grain structure, and film thickness (from cross-section). |

| Atomic Force Microscopy (AFM) | High-resolution surface morphology and roughness. | |

| Compositional | Energy Dispersive X-ray Spectroscopy (EDX) | Elemental composition and stoichiometry. |

| Optical | UV-Vis Spectroscopy | Transmittance, absorbance, and optical bandgap.[9] |

| Photoluminescence (PL) Spectroscopy | Emission spectra and information on luminescent properties. | |

| Electrical | Four-Point Probe or Hall Effect Measurements | Sheet resistance, resistivity, carrier concentration, and mobility. |

Visualizing the Workflow

Caption: General workflow for the physical vapor deposition of thin films.

Causality and Trustworthiness in Protocols

The protocols provided are designed to be self-validating systems. The relationship between deposition parameters and film properties is causal. For instance:

-

Higher Substrate Temperature: Generally leads to increased adatom mobility on the substrate surface. This can result in larger grain sizes, improved crystallinity (as observed by sharper XRD peaks), and potentially lower defect densities, which can affect optical and electrical properties.[5]

-

Increased Sputtering Power: Directly correlates with a higher deposition rate. However, excessive power can lead to target overheating and non-stoichiometric deposition. It also increases the kinetic energy of sputtered species, which can result in denser films but also higher compressive stress.[4]

-

Working Gas Pressure: A lower pressure increases the mean free path of sputtered atoms, leading to a more directional deposition and potentially denser films. Higher pressures can cause more gas-phase scattering, resulting in more porous films.

By systematically varying these parameters and observing the resulting changes in film properties through the recommended characterization techniques, a robust and reproducible deposition process for this compound thin films can be established.

References

- [No Author]. (2023).

- [No Author]. (n.d.). Deposition of CdS Thin Film by Thermal Evaporation | Request PDF.

- [No Author]. (n.d.). Sputtering Targets for Thin Film Deposition. MetalsTek.

- [No Author]. (2022). Cu Thin Films by DC Magnetron Sputtering.

- [No Author]. (n.d.). Review of physical vapor deposited (PVD)

- [No Author]. (n.d.). Physical Vapor Deposition (PVD)

- [No Author]. (2023). An Introduction to Thermal Evaporation Deposition in Thin Film Technology.

- [No Author]. (n.d.).

- [No Author]. (2017). Concentration Dependent Structural, Morphological and Optoelectronic Properties of Sprayed Cadmium Based Transparent Conducting Oxide. Biomedical Journal of Scientific & Technical Research.

- [No Author]. (2022). Growth, characterization and device applications of cadmium zinc telluride thin films. Middle East Technical University.

- [No Author]. (n.d.).

- [No Author]. (2012). Fluorescent borate glass enhances cadmium telluride solar cells. SPIE.

- [No Author]. (n.d.).

Sources

- 1. open.metu.edu.tr [open.metu.edu.tr]

- 2. Fluorescent borate glass enhances cadmium telluride solar cells [spie.org]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. vaccoat.com [vaccoat.com]

- 5. mdpi.com [mdpi.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. openaccesspub.org [openaccesspub.org]

- 9. biomedres.us [biomedres.us]

Troubleshooting & Optimization

Technical Support Center: A Guide to Reducing Defects in Cadmium Borate Single Crystals

Welcome to the technical support center for the growth of high-quality cadmium borate (CdBO) single crystals. This guide is designed for researchers, materials scientists, and engineers who are navigating the complexities of melt-based crystal growth techniques such as the Czochralski and Bridgman-Stockbarger methods. As specialists in the field, we understand that producing large, optically perfect single crystals is a formidable challenge, where minor deviations in process can lead to significant defects.

This document moves beyond a simple checklist of procedures. It is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the practical issues encountered in the laboratory. We will delve into the causality behind defect formation—exploring the "why" behind each experimental choice—to empower you with the foundational knowledge required to diagnose and resolve these issues effectively. Every protocol herein is designed as a self-validating system, with checkpoints to ensure success before proceeding to the next critical stage.

Section 1: Foundational Knowledge & Major Challenges